molecular formula C14H15NO4 B14125935 (E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate

(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate

Cat. No.: B14125935
M. Wt: 261.27 g/mol
InChI Key: HPAGRVWEDKECBF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyano group and two methoxy groups attached to a phenyl ring, along with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate typically involves the reaction of 2-cyano-4,5-dimethoxybenzaldehyde with ethyl acrylate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers and materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The cyano group and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate is unique due to the presence of both cyano and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl (E)-3-(2-cyano-4,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(16)6-5-10-7-12(17-2)13(18-3)8-11(10)9-15/h5-8H,4H2,1-3H3/b6-5+

InChI Key

HPAGRVWEDKECBF-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1C#N)OC)OC

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1C#N)OC)OC

Origin of Product

United States

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